molecular formula C11H13FO B12231243 1-(Cyclobutoxymethyl)-2-fluorobenzene

1-(Cyclobutoxymethyl)-2-fluorobenzene

Cat. No.: B12231243
M. Wt: 180.22 g/mol
InChI Key: MIRCSMQGMZOWRL-UHFFFAOYSA-N
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Description

1-(Cyclobutoxymethyl)-2-fluorobenzene is a fluorinated aromatic compound featuring a cyclobutoxymethyl substituent (-O-CH₂-cyclobutane) attached to a 2-fluorophenyl ring. For example, related benzyl halides (e.g., 1-(chloromethyl)-2-fluorobenzene) are common precursors for introducing substituents via nucleophilic substitution (e.g., with cyclobutanol derivatives) . The cyclobutoxymethyl group introduces steric bulk and moderate electron-donating effects due to the ether oxygen, influencing the compound’s reactivity and physical properties.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(cyclobutyloxymethyl)-2-fluorobenzene

InChI

InChI=1S/C11H13FO/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

MIRCSMQGMZOWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclobutoxymethyl)-2-fluorobenzene typically involves several steps:

    Synthetic Routes: One common method involves the reaction of 2-fluorobenzyl chloride with cyclobutanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

1-(Cyclobutoxymethyl)-2-fluorobenzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-(Cyclobutoxymethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutoxymethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Azidomethyl)-2-fluorobenzene

  • Structure : Features an azide (-N₃) group instead of the cyclobutoxymethyl substituent.
  • Synthesis : Synthesized from 1-(chloromethyl)-2-fluorobenzene via nucleophilic substitution with sodium azide (Na₃N) in DMF, yielding 55.8% .
  • Properties : The azide group enables participation in click chemistry (e.g., CuAAC reactions), making it valuable in bioconjugation. NMR data (¹H, ¹³C) confirms regiochemical purity .

1-(4-Bromobutoxy)-2-fluorobenzene

  • Structure : Contains a brominated butoxy chain (-O-(CH₂)₄-Br) instead of the cyclobutoxymethyl group.
  • Commercial Availability : Sold by Kanto Reagents (CAS 106558-68-3) as a precursor for further functionalization .
  • Reactivity : The bromine atom facilitates Suzuki or Grignard couplings, unlike the cyclobutoxymethyl group, which is less reactive toward cross-coupling.
  • Physical Data: Molecular weight 247.10 g/mol; liquid at room temperature (vs.

1-(Cyclobut-1-en-1-yl)-2-fluorobenzene (2d)

  • Synthesis : Prepared via CuH-catalyzed hydroamination of strained alkenes, yielding 36% as a colorless oil .
  • NMR Data : ¹H NMR (CDCl₃) δ 7.28–7.03 (aromatic H), 6.42 (cyclobutene H), 2.91–2.63 (cyclobutene CH₂) .
  • Reactivity : The strained cyclobutene ring undergoes cycloadditions, whereas the cyclobutoxymethyl group’s ether linkage may confer hydrolytic stability .

1-(2-Cyclohexylethyl)-2-fluorobenzene

  • Structure : Bulky cyclohexylethyl (-CH₂-CH₂-cyclohexyl) substituent.
  • Physical Properties : Pale yellow oil; ¹H NMR shows aromatic δ 7.28–7.03 and cyclohexyl δ 1.0–1.8 .
  • Steric Effects : The cyclohexyl group creates significant steric hindrance, reducing accessibility for electrophilic substitution compared to the smaller cyclobutoxymethyl group .

Comparative Data Table

Compound Key Substituent Yield Physical State Key Applications Reference
1-(Cyclobutoxymethyl)-2-fluorobenzene -O-CH₂-cyclobutane N/A Likely liquid Medicinal chemistry -
1-(Azidomethyl)-2-fluorobenzene -CH₂-N₃ 55.8% Solid Bioconjugation
1-(4-Bromobutoxy)-2-fluorobenzene -O-(CH₂)₄-Br N/A Liquid Cross-coupling precursor
1-(Cyclobut-1-en-1-yl)-2-fluorobenzene Cyclobutene ring 36% Colorless oil Cycloaddition reactions
1-(2-Cyclohexylethyl)-2-fluorobenzene -CH₂-CH₂-cyclohexyl N/A Pale yellow oil Steric studies

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